molecular formula C20H24N+ B1209432 Diphemanil CAS No. 15394-62-4

Diphemanil

Cat. No.: B1209432
CAS No.: 15394-62-4
M. Wt: 278.4 g/mol
InChI Key: LCTZPQRFOZKZNK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Diphemanil is synthesized through the formal Wittig olefination of benzophenone and 1,1-dimethyl-4-bromopiperidinium methylsulfate . This reaction involves the formation of an alkene by reacting a phosphonium ylide with a carbonyl compound.

Industrial Production Methods: The industrial production of this compound involves the large-scale application of the Wittig reaction, followed by purification processes to obtain the final product. The reaction conditions are optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Diphemanil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can result in various substituted analogs of this compound.

Scientific Research Applications

Diphemanil has a wide range of scientific research applications, including:

Mechanism of Action

Diphemanil exerts its effects by primarily binding to the muscarinic M3 receptor . These receptors are located in the smooth muscles of blood vessels, lungs, gastrointestinal tract, and various glands. By binding to these receptors, this compound decreases the secretory excretion of stomach acids, saliva, and sweat. This action helps in reducing symptoms associated with peptic ulcers, hyperhidrosis, and other related conditions .

Comparison with Similar Compounds

    Methantheline: Another quaternary ammonium anticholinergic used for similar therapeutic purposes.

    Propantheline: A compound with similar anticholinergic properties used in the treatment of gastrointestinal disorders.

    Atropine: A well-known anticholinergic agent with a broader range of applications.

Uniqueness of Diphemanil: this compound is unique due to its specific binding affinity for the muscarinic M3 receptor, which makes it particularly effective in reducing secretory excretion in the gastrointestinal tract and glands. Its quaternary ammonium structure also contributes to its distinct pharmacokinetic properties, such as poor absorption from the gastrointestinal tract and limited bioavailability .

Properties

Diphemanil Methylsulfate exerts its action by primarily binding the muscarinic M3 receptor. M3 receptors are located in the smooth muscles of the blood vessels, as well as in the lungs. This means they cause vasodilation and bronchoconstriction. They are also in the smooth muscles of the gastrointestinal tract (GIT), which help in increasing intestinal motility and dilating sphincters. The M3 receptors are also located in many glands which help to stimulate secretion in salivary glands and other glands of the body.

CAS No.

15394-62-4

Molecular Formula

C20H24N+

Molecular Weight

278.4 g/mol

IUPAC Name

4-benzhydrylidene-1,1-dimethylpiperidin-1-ium

InChI

InChI=1S/C20H24N/c1-21(2)15-13-19(14-16-21)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3/q+1

InChI Key

LCTZPQRFOZKZNK-UHFFFAOYSA-N

SMILES

C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C

Canonical SMILES

C[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1)C

15394-62-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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